Lipophilicity vs. Saturated Analog
The target compound exhibits a computed XLogP3 of 2.3, compared to 1.9 for the saturated analog 4-(1H-indol-3-yl)butan-2-one [1]. The 0.4 log unit difference corresponds to a ~2.5-fold higher predicted partition coefficient, favoring improved passive membrane diffusion for the unsaturated (3E) isomer.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 4-(1H-indol-3-yl)butan-2-one: 1.9 |
| Quantified Difference | Δ 0.4 log units (~2.5× higher partition) |
| Conditions | Computed via PubChem XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity predicts superior cell penetration in cellular assays, making the unsaturated analog preferable for intracellular target engagement studies.
- [1] PubChem. 4-(1H-indol-3-yl)but-3-en-2-one. CID 736405. XLogP3: 2.3. PubChem. 4-(1H-indol-3-yl)butan-2-one. CID 246918. XLogP3: 1.9. View Source
